molecular formula C18H26N4O2S B5412332 1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-(phenylsulfonyl)piperazine

1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-(phenylsulfonyl)piperazine

Cat. No. B5412332
M. Wt: 362.5 g/mol
InChI Key: OKCBFEQURXUJJJ-UHFFFAOYSA-N
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Description

The compound “1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-(phenylsulfonyl)piperazine” is a derivative of pyrazole, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, it was found that 5-amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the linear formula of 3,5-DI-TERT-BUTYL-1H-PYRAZOLE is C11H20N2, its CAS Number is 1132-14-5, and its molecular weight is 180.295 .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, the final target compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .

Safety and Hazards

Safety and hazards associated with similar compounds have been documented. For example, 3-Amino-5-tert-butylpyrazole causes serious eye irritation, may cause respiratory irritation, and causes skin irritation .

Future Directions

The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions . Pyrazole derivatives are proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .

properties

IUPAC Name

1-(benzenesulfonyl)-4-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-18(2,3)17-13-15(19-20-17)14-21-9-11-22(12-10-21)25(23,24)16-7-5-4-6-8-16/h4-8,13H,9-12,14H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCBFEQURXUJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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